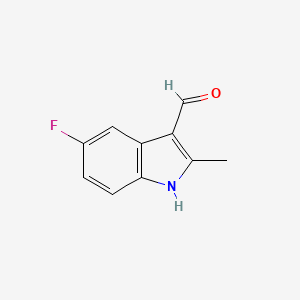

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

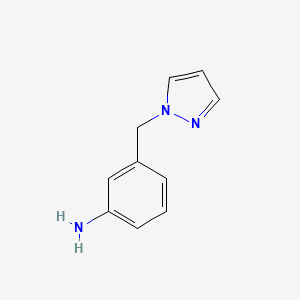

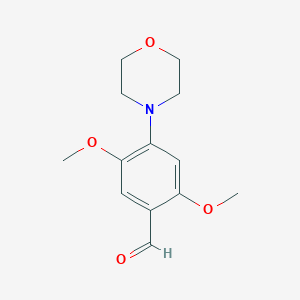

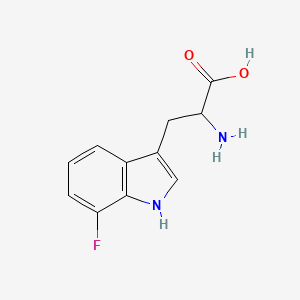

The compound of interest, 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid, is a derivative of the amino acid tryptophan, which is modified by the presence of a fluorine atom at the 7th position of the indole ring. This structural modification could potentially affect the compound's biological activity and physical properties. Amino acids, including tryptophan derivatives, are known for their roles in various biological processes, including methylation, detoxification, and antioxidation, and are valuable in pharmaceutical and food industries .

Synthesis Analysis

The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally similar to our compound of interest, has been achieved with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, in the presence of iron dust as a catalyst . Although the specific synthesis of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been determined, revealing a monoclinic system with a plane indole ring. The crystal structure is stabilized by hydrogen bonds involving protonated nitrogen atoms, acetic acid, and water molecules . This information provides insight into the potential geometry and intermolecular interactions of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid, although the influence of the fluorine atom would need to be specifically studied.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid. However, the synthesis of similar compounds involves reactions such as N-formylation and reduction sequences . The presence of the fluorine atom in the compound of interest could influence its reactivity and the types of chemical reactions it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid are not directly reported in the provided papers. However, the crystal structure analysis of a related compound suggests that it may form stable crystals under certain conditions, and the presence of hydrogen bonding could influence its solubility and interaction with other molecules . The fluorine atom is likely to affect the compound's acidity, basicity, and overall polarity, which in turn would impact its physical properties and solubility in various solvents.

Scientific Research Applications

Indole Derivatives Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Specific Scientific Field The study of indole derivatives falls under the field of medicinal chemistry and pharmacology .

Application Indole derivatives are used in the development of drugs due to their broad-spectrum biological activities . They are found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Methods of Application or Experimental Procedures The methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes The outcomes also depend on the specific biological activity. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

properties

IUPAC Name |

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMHYWIKJSPIGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.